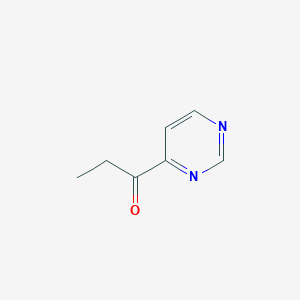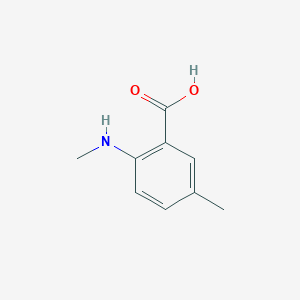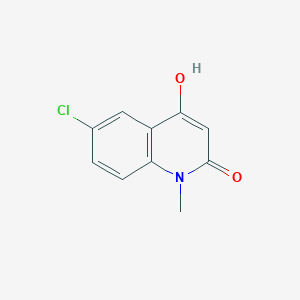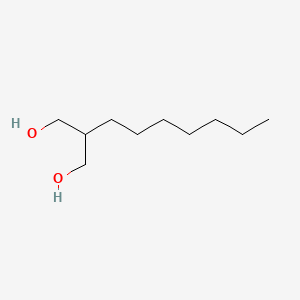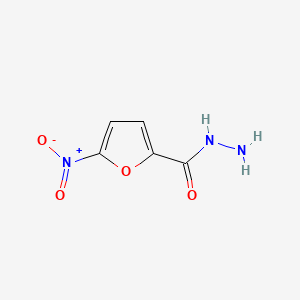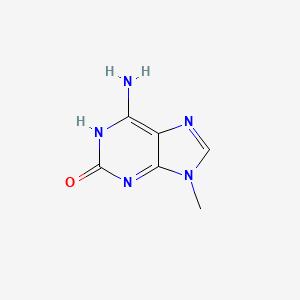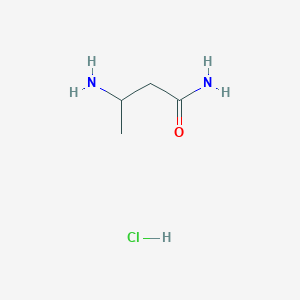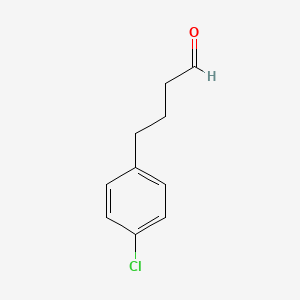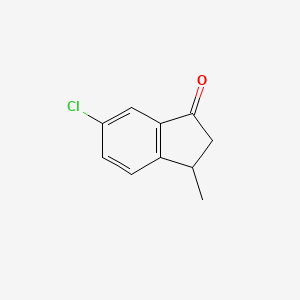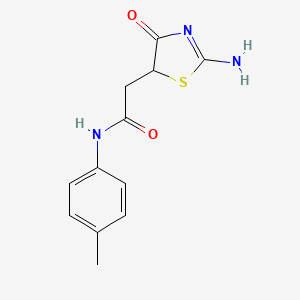
1,5-Dibenzylnaphthalene
Descripción general
Descripción
1,5-Dibenzylnaphthalene is an organic compound with the molecular formula C24H20 It is a derivative of naphthalene, where two benzyl groups are attached to the 1 and 5 positions of the naphthalene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,5-Dibenzylnaphthalene can be synthesized through the Friedel-Crafts alkylation reaction. The process involves the reaction of naphthalene with benzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds as follows:
Reactants: Naphthalene and benzyl chloride.
Catalyst: Aluminum chloride.
Conditions: The reaction is carried out at a temperature range of 30-35°C initially, followed by a gradual increase to 100°C.
The reaction mechanism involves the formation of a benzyl cation intermediate, which then reacts with the naphthalene ring to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and temperature control. The reaction conditions are optimized to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
1,5-Dibenzylnaphthalene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into more saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst.
Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions.
Major Products
Oxidation: Produces benzyl ketones or benzyl carboxylic acids.
Reduction: Produces more saturated hydrocarbons.
Substitution: Produces halogenated or nitrated derivatives of this compound.
Aplicaciones Científicas De Investigación
1,5-Dibenzylnaphthalene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of dyes and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,5-dibenzylnaphthalene involves its interaction with various molecular targets. The benzyl groups can participate in π-π stacking interactions with aromatic residues in proteins, potentially affecting their function. Additionally, the compound can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components.
Comparación Con Compuestos Similares
Similar Compounds
1,5-Dihydroxynaphthalene: An isomer with hydroxyl groups at the 1 and 5 positions.
1,5-Diaminonaphthalene: An isomer with amino groups at the 1 and 5 positions.
1,5-Dibenzoylnaphthalene: A compound with benzoyl groups at the 1 and 5 positions.
Uniqueness
1,5-Dibenzylnaphthalene is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. The presence of benzyl groups enhances its reactivity and potential for various applications compared to other similar compounds .
Propiedades
IUPAC Name |
1,5-dibenzylnaphthalene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20/c1-3-9-19(10-4-1)17-21-13-7-16-24-22(14-8-15-23(21)24)18-20-11-5-2-6-12-20/h1-16H,17-18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPCPYNNUMGGBHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=C3C=CC=C(C3=CC=C2)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 1'-amino-[1,1'-bi(cyclopropane)]-1-carboxylate hydrochloride](/img/structure/B3271341.png)
![1-[Ethyl(methyl)amino]propan-2-ol](/img/structure/B3271352.png)
